molecular formula C23H22FN3O3S B12054343 N-(6-fluoro-1,3-benzothiazol-2-yl)-1-hexyl-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide

N-(6-fluoro-1,3-benzothiazol-2-yl)-1-hexyl-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide

Cat. No.: B12054343
M. Wt: 439.5 g/mol
InChI Key: CHSZSTHGKRETJS-UHFFFAOYSA-N
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Description

N-(6-fluoro-1,3-benzothiazol-2-yl)-1-hexyl-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide (CAS No. 16194-63-1) is a chemical compound with the following molecular formula:

C8H5FN2OS\text{C}_8\text{H}_5\text{FN}_2\text{OS}C8​H5​FN2​OS

and a molecular weight of 196.2 g/mol . This compound belongs to the class of formamides and exhibits interesting pharmacological properties.

Chemical Reactions Analysis

Reactions: This compound may undergo various reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions are context-dependent and require further investigation.

Major Products: The major products formed from these reactions depend on the specific reaction pathway and substituents. Detailed mechanistic studies are necessary to elucidate these products.

Scientific Research Applications

Mechanism of Action

The compound’s mechanism of action involves interactions with molecular targets and pathways. Further studies are needed to fully understand its mode of action.

Properties

Molecular Formula

C23H22FN3O3S

Molecular Weight

439.5 g/mol

IUPAC Name

N-(6-fluoro-1,3-benzothiazol-2-yl)-1-hexyl-4-hydroxy-2-oxoquinoline-3-carboxamide

InChI

InChI=1S/C23H22FN3O3S/c1-2-3-4-7-12-27-17-9-6-5-8-15(17)20(28)19(22(27)30)21(29)26-23-25-16-11-10-14(24)13-18(16)31-23/h5-6,8-11,13,28H,2-4,7,12H2,1H3,(H,25,26,29)

InChI Key

CHSZSTHGKRETJS-UHFFFAOYSA-N

Canonical SMILES

CCCCCCN1C2=CC=CC=C2C(=C(C1=O)C(=O)NC3=NC4=C(S3)C=C(C=C4)F)O

Origin of Product

United States

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